molecular formula C16H23ClN2O4 B11814163 Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate

Cat. No.: B11814163
M. Wt: 342.82 g/mol
InChI Key: NTOFRNLZUCDFIT-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a chloropyridinyl moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate typically involves multiple steps:

    Formation of the Amino Acid Derivative: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Coupling with Chloropyridine: The Boc-protected amino acid derivative is then coupled with 2-chloropyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl moiety can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or alcohol.

Major Products Formed

    Amino Acid Derivatives: After deprotection and hydrolysis, the compound yields amino acid derivatives.

    Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active drug. The chloropyridinyl moiety can interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2-((2-chloropyridin-3-yl)methyl)propanoate: Lacks the Boc protecting group.

    Ethyl 3-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)methyl)propanoate: Lacks the chlorine atom on the pyridine ring.

    Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-bromopyridin-3-yl)methyl)propanoate: Contains a bromine atom instead of chlorine.

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is unique due to the presence of both the Boc protecting group and the chloropyridinyl moiety, which confer specific reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)-2-((2-chloropyridin-3-yl)methyl)propanoate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant research findings.

Compound Overview

  • Molecular Formula: C₁₄H₁₈ClN₃O₄
  • Molecular Weight: 319.76 g/mol
  • Structural Features: The compound features a tert-butoxycarbonyl (Boc) protected amino group and a chloropyridine moiety, which may enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. The presence of the chloropyridine moiety is believed to play a crucial role in enhancing these interactions, potentially making this compound effective against various bacterial strains.

Case Study:
A study evaluating the antimicrobial efficacy of structurally related compounds demonstrated that modifications in halogen substitution significantly influenced the biological activity. For instance, compounds with brominated or chlorinated pyridine groups showed varying levels of effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been suggested to possess anti-inflammatory properties. The Boc group may provide stability and enhance the bioavailability of the compound in biological systems.

Research Findings:
In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines, reducing inflammation in cell models exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound may involve:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with target biomolecules, influencing their function.
  • π-π Stacking Interactions: The aromatic chloropyridine moiety may engage in π-π stacking with nucleic acids or proteins, enhancing binding affinity and specificity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
Methyl 3-(5-bromopyridin-3-yl)-3-(tert-butoxycarbonyl)amino)propanoateBrominated pyridineDifferent reactivity due to bromine
Ethyl 2-amino-4-(chloromethyl)pyridineDifferent amine structureFocus on pyridine's reactivity
N-Boc-L-serine methyl esterSimilar Boc protectionExtensive use in peptide synthesis

This table highlights how variations in halogen substitution and functional groups can influence reactivity and biological activity, showcasing the uniqueness of this compound within its class.

Properties

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

ethyl 2-[(2-chloropyridin-3-yl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23ClN2O4/c1-5-22-14(20)12(9-11-7-6-8-18-13(11)17)10-19-15(21)23-16(2,3)4/h6-8,12H,5,9-10H2,1-4H3,(H,19,21)

InChI Key

NTOFRNLZUCDFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=C(N=CC=C1)Cl)CNC(=O)OC(C)(C)C

Origin of Product

United States

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